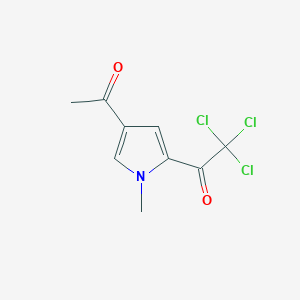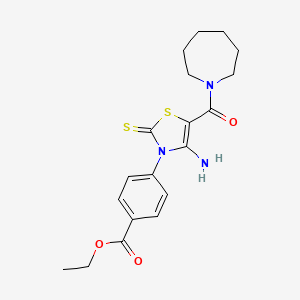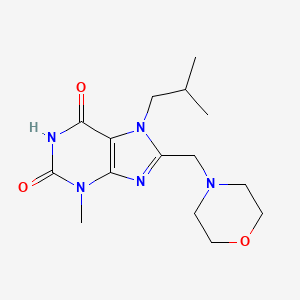
3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known as MPA, is a purine derivative that has been extensively studied for its potential applications in scientific research. MPA is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a critical role in the de novo synthesis of guanine nucleotides. Inhibition of IMPDH by MPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Applications De Recherche Scientifique
Molecular Structure and Conformation
Studies have detailed the crystal structure and molecular conformation of related purine derivatives, highlighting the typical geometry of purine fused-ring systems and the conformations of aminoalkyl side chains and morpholine rings. These structures form the basis for understanding the chemical behavior and potential applications of such compounds in various fields, including drug design and material science (Karczmarzyk & Pawłowski, 1997).
Synthesis and Cardiovascular Activity
Research has synthesized derivatives of purine diones, testing them for cardiovascular activities, such as electrocardiographic, antiarrhythmic, and hypotensive activities. These studies provide insights into the therapeutic potential of purine dione derivatives for treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Polymerization Studies
Investigations into the ring-opening polymerization of morpholine dione derivatives reveal their potential in creating novel polymeric materials. Such studies are crucial for developing new materials with specific properties for applications in biomedicine, engineering, and nanotechnology (Chisholm et al., 2006).
Antimicrobial and Anti-inflammatory Activities
Cyclodepsipeptides, including morpholine dione derivatives, have been evaluated for their inhibitory activity against enzymes like xanthine oxidase and for their anti-inflammatory response. Such studies underscore the potential of these compounds in developing treatments for gout, inflammatory conditions, and as antimicrobial agents (Šmelcerović et al., 2013).
Enzymatic Polymerization
Research on the enzymatic polymerization of morpholine dione derivatives opens pathways to synthesizing poly(ester amide)s, highlighting the environmentally friendly approaches to polymer synthesis and the potential for creating biodegradable and biocompatible materials (Feng et al., 2000).
Propriétés
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDRJFZGINVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-3-methyl-8-(morpholinomethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)

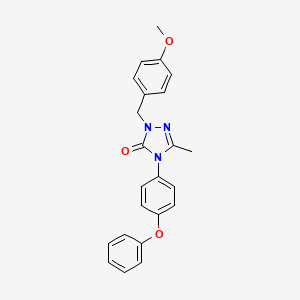
![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)
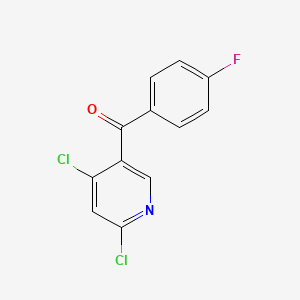
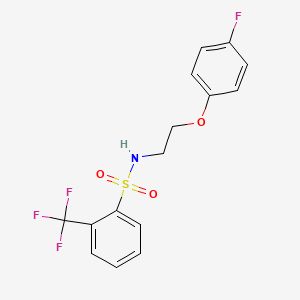
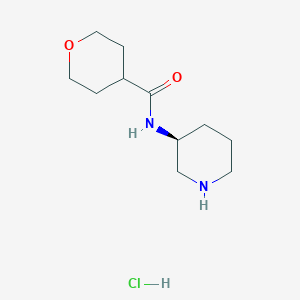
![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)
